2-Fluoro-5-nitrobenzoic acid

Physicochemical characterization Quality control Crystallization optimization

2-Fluoro-5-nitrobenzoic acid (CAS 7304-32-7) is a halogenated aromatic carboxylic acid bearing both a fluorine atom at the 2-position and a nitro group at the 5-position. The electron-withdrawing nitro group strongly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr), while the ortho-fluorine serves as an excellent leaving group, enabling efficient construction of diverse heterocyclic scaffolds and peptidomimetics.

Molecular Formula C7H4FNO4
Molecular Weight 185.11 g/mol
CAS No. 7304-32-7
Cat. No. B142247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-nitrobenzoic acid
CAS7304-32-7
SynonymsNSC 133450; 
Molecular FormulaC7H4FNO4
Molecular Weight185.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)F
InChIInChI=1S/C7H4FNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11)
InChIKeyICXSHFWYCHJILC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-nitrobenzoic acid CAS 7304-32-7: A Difunctional Benzoic Acid Building Block for SNAr-Based Heterocycle Synthesis and Fluorescent Probe Design


2-Fluoro-5-nitrobenzoic acid (CAS 7304-32-7) is a halogenated aromatic carboxylic acid bearing both a fluorine atom at the 2-position and a nitro group at the 5-position . The electron-withdrawing nitro group strongly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr), while the ortho-fluorine serves as an excellent leaving group, enabling efficient construction of diverse heterocyclic scaffolds and peptidomimetics [1]. The compound is a yellow crystalline powder with a molecular weight of 185.11 g/mol and a melting point of 142-144 °C .

Why 2-Fluoro-5-nitrobenzoic acid (7304-32-7) Cannot Be Replaced by Simple Regioisomers or Halogen Analogs


Although other nitrobenzoic acid derivatives share a common core structure, differences in halogen identity and substitution pattern profoundly alter reactivity, physicochemical properties, and synthetic utility. Replacing fluorine with chlorine changes both the SNAr leaving-group propensity and lipophilicity [1], while shifting the nitro group from the 5- to the 4-position eliminates the ortho-activation geometry required for efficient solid-phase macrocyclization and fluorescent probe construction [2]. These distinctions are not cosmetic; they directly impact reaction yields, purification outcomes, and the performance of downstream functional molecules. The quantitative evidence below delineates exactly where 2-fluoro-5-nitrobenzoic acid differentiates from its closest analogs.

2-Fluoro-5-nitrobenzoic acid: Head-to-Head Quantitative Differentiation vs. Closest Analogs


Melting Point Distinguishes 2-Fluoro-5-nitrobenzoic acid from 2-Fluoro-6-iodobenzoic acid and 2-Chloro-5-nitrobenzoic acid

2-Fluoro-5-nitrobenzoic acid exhibits a melting point of 142–144 °C, placing it midway between the lower-melting 2-fluoro-6-iodobenzoic acid (123–126 °C) and the higher-melting 2-chloro-5-nitrobenzoic acid (165–168 °C) . This intermediate thermal behavior can influence recrystallization solvent selection and purity assessment workflows.

Physicochemical characterization Quality control Crystallization optimization

Lipophilicity (cLogP) of 2-Fluoro-5-nitrobenzoic acid vs. 2-Chloro-5-nitrobenzoic acid

2-Fluoro-5-nitrobenzoic acid has a calculated LogP (cLogP) of 1.43, whereas its chloro analog 2-chloro-5-nitrobenzoic acid exhibits a substantially higher cLogP of 2.47 . The ~1.0 Log unit difference corresponds to an approximately 10-fold difference in octanol-water partition coefficient, indicating that the fluoro compound is markedly less lipophilic.

Drug-likeness ADME prediction Solid-phase extraction

SNAr Reactivity Advantage: Fluorine vs. Chlorine as Leaving Group

In nucleophilic aromatic substitution (SNAr), the identity of the halogen leaving group dramatically influences reaction rate. Systematic kinetic studies on polyhalogenoaromatic systems demonstrate that the rate constant ratio kCl : kF for ortho-substituted halogens is approximately 3:1, with fluorine being the faster leaving group [1]. This reactivity difference is a direct consequence of fluorine's superior ability to stabilize the Meisenheimer intermediate through its strong inductive electron withdrawal.

Nucleophilic aromatic substitution Reaction kinetics Solid-phase synthesis

Solid-Phase Synthesis of Dibenzoxazepinones: >90% Product Purity Achieved

When 2-fluoro-5-nitrobenzoic acid is employed as the key electrophilic component in solid-phase SNAr macrocyclizations, the resulting dibenz[b,f]oxazepin-11(10H)-one library consistently achieves product purity exceeding 90% without additional chromatography [1]. This high purity is attributed to the clean and efficient SNAr of the ortho-fluorine under mild solid-support conditions.

Solid-phase organic synthesis Combinatorial chemistry Heterocycle library generation

Nanomolar Detection of Hydrogen Polysulfides Using 2-Fluoro-5-nitrobenzoic Acid-Derived Fluorescent Probes

Fluorescent probes constructed by esterifying a near-infrared fluorophore with 2-fluoro-5-nitrobenzoic acid exhibit a specific 'off–on' response to hydrogen polysulfides (H2Sn) in aqueous solution, achieving a nanomolar limit of detection (LOD) without interference from competing sulfocompounds or reactive nitrogen/oxygen species [1]. The 2-fluoro-5-nitrobenzoyl moiety functions as a bis-electrophilic capture group that undergoes SNAr reaction specifically with H2Sn.

Fluorescent probes Bioimaging Reactive sulfur species detection

Optimal Research and Procurement Scenarios for 2-Fluoro-5-nitrobenzoic acid (7304-32-7)


Solid-Phase Synthesis of Heterocyclic Libraries

When constructing combinatorial libraries of nitrogen- or oxygen-containing heterocycles (e.g., dibenzoxazepinones, benzodiazepinones) on solid support, 2-fluoro-5-nitrobenzoic acid is the electrophile of choice. Its ortho-fluorine undergoes efficient SNAr with resin-bound nucleophiles, delivering >90% crude purity [1]. The intermediate melting point (142–144 °C) also facilitates reliable weighing and handling during automated synthesis .

β-Turn Peptidomimetic Design and Macrocyclization

Researchers synthesizing conformationally constrained β-turn peptidomimetics can exploit the dual reactivity of 2-fluoro-5-nitrobenzoic acid. The fluorine acts as a leaving group for macrocyclization, while the nitro group can be reduced to an amino function for further diversification. This approach has been validated in the synthesis of neurotrophin β-turn mimics [2].

Development of Near-Infrared Fluorescent Probes for Reactive Sulfur Species

For assay development or live-cell imaging requiring selective detection of hydrogen polysulfides (H2Sn) at nanomolar concentrations, 2-fluoro-5-nitrobenzoic acid is an optimal building block. Its bis-electrophilic nature enables straightforward ester conjugation to NIR dyes, yielding probes with minimal interference from other reactive species [3].

Medicinal Chemistry Programs Requiring Controlled Lipophilicity

In hit-to-lead optimization where logP modulation is critical, 2-fluoro-5-nitrobenzoic acid (cLogP ≈ 1.43) offers a less lipophilic alternative to its 2-chloro-5-nitrobenzoic acid counterpart (cLogP ≈ 2.47) . This ~1.0 Log unit difference can be decisive for maintaining aqueous solubility or achieving favorable in vitro ADME parameters.

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